Home > Products > Screening Compounds P80121 > 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride
4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride - 1909318-72-4

4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride

Catalog Number: EVT-3079181
CAS Number: 1909318-72-4
Molecular Formula: C14H14BrCl2N3
Molecular Weight: 375.09
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3aS*,4R*,9bR*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-3H-cyclopenta[c]quinolone (G15)

Compound Description: G15 is a selective antagonist of G protein-coupled estrogen receptor 1 (GPER) []. It has been shown to block pain-related aversion in rodents when administered directly into the rostral anterior cingulate cortex [].

(±)-1-([3aR*,4S*,9bS*]-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)-ethanone (G1)

Compound Description: G1 is a selective agonist of G protein-coupled estrogen receptor 1 (GPER) []. When administered directly into the rostral anterior cingulate cortex of rodents, G1 induces conditioned place avoidance, suggesting a role in pain-related aversion [].

4-(2-Phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP)

Compound Description: PHTPP acts as a selective antagonist of estrogen receptor β (ERβ) []. Its administration into the rostral anterior cingulate cortex has been shown to block pain-related aversion in rodent models [].

Overview

4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride is a chemical compound notable for its complex structure and potential biological activities. The compound features a benzodiazole ring that is brominated at the 6-position, linked to an aniline moiety through a methylene bridge. This unique arrangement contributes to its reactivity and applications in various scientific fields.

Source and Classification

The compound can be classified as a benzodiazole derivative due to the presence of the benzodiazole ring. Its chemical formula is C14H12BrN32HClC_{14}H_{12}BrN_3\cdot 2HCl, and it has a molecular weight of approximately 288.14 g/mol . The compound is often synthesized for use in medicinal chemistry, organic synthesis, and biological research.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride typically involves several key steps:

  1. Bromination: The precursor, 1H-1,3-benzodiazole, undergoes bromination at the 6-position to yield 6-bromo-1H-1,3-benzodiazole.
  2. Methylation: The brominated compound is methylated to introduce a methyl group at the 2-position, forming 2-(6-bromo-1H-1,3-benzodiazol-2-yl)methylamine.
  3. Amination: The methylated intermediate is then subjected to amination to attach the aniline group, resulting in the formation of the target compound.
  4. Dihydrochloride Formation: Finally, treatment with hydrochloric acid converts the product into its dihydrochloride salt form .
Molecular Structure Analysis

Structure and Data

The molecular structure of 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride consists of:

  • A benzodiazole ring with a bromine substituent.
  • An aniline moiety connected via a methylene (-CH2-) bridge.

The InChI code for this compound is 1S/C14H12BrN3.2ClH/c15-10-3-6-12-13(8-10)18-14(17-12)7- . This configuration contributes to its unique chemical properties and potential biological activities.

Chemical Reactions Analysis

Reactions and Technical Details

4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride can participate in various chemical reactions:

  1. Oxidation: The aniline group can be oxidized using agents like potassium permanganate or hydrogen peroxide to form nitrobenzene derivatives or azo compounds.
  2. Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the compound to form amine derivatives.
  3. Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Major Products Formed

The reactions can yield various products:

  • Oxidation Products: Nitrobenzene derivatives and oxidized anilines.
  • Reduction Products: Amine derivatives.
  • Substitution Products: Halogenated or alkylated derivatives.
Mechanism of Action

The mechanism of action for 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride involves its interaction with biological targets. Studies have shown that compounds with similar structures often exhibit significant biological activities such as antibacterial, antifungal, and anti-inflammatory effects. Molecular docking studies suggest that this compound may interact with specific proteins or enzymes relevant to disease pathways .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride include:

  • Appearance: Typically appears as a crystalline solid.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar solvents due to the presence of hydrochloride groups.

Relevant data indicates that it has potential reactivity due to the presence of both an amine and a bromine substituent, which can engage in various chemical transformations .

Applications

4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride has several scientific applications:

  1. Organic Synthesis: It serves as a building block in synthesizing more complex organic molecules.
  2. Biological Research: Used in studies investigating interactions with biological molecules and pathways.
  3. Medicinal Chemistry: Potential precursor for drug development targeting various diseases.
  4. Industrial Uses: Employed in producing dyes, pigments, and other industrial chemicals.
Synthetic Methodologies for 4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline Dihydrochloride

Traditional Organic Synthesis Pathways

The synthesis of 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride relies on sequential transformations starting from readily available precursors, primarily utilizing nucleophilic substitution and reductive amination as key steps. The most established pathway begins with 4-nitrobenzyl bromide and 6-bromo-1H-benzo[d]imidazole-2-thiol, leveraging the enhanced nucleophilicity of the benzimidazole thione for alkylation. The reaction proceeds under mild basic conditions (potassium carbonate, DMF, 60-80°C, 6-8 hours) to afford 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]nitrobenzene in yields of 75-85% [4] [6]. Critical purification at this stage involves column chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) to remove unreacted thiol and dialkylated impurities, which can compromise downstream reactions if present at >3% [4].

The subsequent nitro group reduction employs catalytic hydrogenation (10% Pd/C, methanol, 1 atm H₂, 25°C, 2-3 hours) as the preferred method over classical stoichiometric reductants (Sn/HCl), yielding the free base 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline with >90% conversion and minimal dehalogenation side products (<2%) [3] [6]. Alternative reduction protocols using Fe/AcOH or Zn/NH₄Cl are documented but show lower selectivity for brominated substrates, with dehalogenation reaching 5-15% under acidic conditions [4].

Salt formation is achieved by treating the free base aniline with anhydrous HCl (2.2 equivalents) in ethanol or isopropanol under nitrogen. Precipitation occurs upon cooling to 0-5°C, yielding the dihydrochloride salt as a crystalline solid. Strict moisture control is essential during isolation to prevent hydrate formation, which impacts solubility and stability. Final purification typically involves recrystallization from ethanol/diethyl ether mixtures, yielding the pharmaceutical-grade dihydrochloride (purity >99% by HPLC) [3] [4].

Table 1: Traditional Synthesis Pathway Steps and Conditions

StepStarting MaterialsReagents/ConditionsProductYield (%)
Alkylation6-Bromo-1H-benzo[d]imidazole-2-thiol, 4-Nitrobenzyl bromideK₂CO₃, DMF, 60-80°C, 6-8h4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]nitrobenzene75-85
Reduction4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]nitrobenzene10% Pd/C, H₂ (1 atm), MeOH, 25°C, 2-3h4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline85-92
Salt Formation4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline2.2 eq HCl, EtOH, N₂, 0-5°C4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride90-95

Advanced Catalytic Approaches for Benzodiazole Functionalization

Modern synthetic strategies focus on enhancing atom economy and reducing step-count through transition-metal-catalyzed C-H functionalization and direct C-C coupling, minimizing pre-functionalization requirements. A particularly efficient approach involves the palladium-catalyzed direct alkylation of 6-bromo-1H-benzo[d]imidazole with 4-aminobenzyl alcohol derivatives. Using Pd(OAc)₂ (5 mol%) with XPhos ligand (10 mol%) and Cs₂CO₃ base in toluene at 110°C enables direct C2-benzylation, achieving 70-78% yield in a single step [2] [4]. This method circumvents the need for pre-halogenated benzimidazole building blocks and demonstrates excellent functional group tolerance towards the aniline nitrogen when protected as a tert-butyloxycarbonyl (Boc) group, which is later deprotected under acidic conditions [2] [4].

Nickel-catalyzed C-H activation offers a cost-effective alternative, particularly advantageous for large-scale synthesis. Ni(II) salts (e.g., NiCl₂·dme, 8 mol%) combined with N-heterocyclic carbene ligands catalyze the coupling between 6-bromobenzimidazole and 4-(aminomethyl)phenylboronic acid pinacol ester in isopropanol/water (4:1) at 80°C. This system achieves 65-72% yield with superior selectivity for the C2 position over competing N-alkylation (<5%) [4]. The boronic ester approach minimizes protodeboronation side products (<8%) common with arylboronic acids under basic conditions [2] [4].

Photoredox catalysis enables radical-based alkylation under exceptionally mild conditions. Using Ru(bpy)₃Cl₂ (2 mol%) as a photocatalyst and DIPEA as a sacrificial reductant, 6-bromobenzimidazole undergoes coupling with 4-nitrobenzyl bromide via single-electron transfer. Visible light irradiation (blue LEDs, 24 hours, 25°C) generates the benzimidazolyl radical, which attacks the benzyl bromide, yielding the nitro intermediate (55-60%) without requiring pre-formed organometallic reagents. Subsequent reduction and salt formation complete the sequence [2] [4].

Optimization of Reaction Parameters in Alkylation and Aromatic Substitution

The alkylation step connecting the benzodiazole and aniline moieties exhibits pronounced sensitivity to electronic effects, solvent polarity, and temperature profiles, necessitating precise optimization. Kinetic studies reveal that electron-withdrawing substituents on the benzyl halide component accelerate alkylation rates by increasing electrophilicity. For 4-(aminomethyl)benzyl bromides, Boc-protection enhances reactivity by reducing the electron-donating effect of the amine, yielding rate constants (k) 3.2-fold higher than unprotected analogs in DMF at 70°C [4] [6].

Solvent optimization demonstrates that dipolar aprotic solvents (DMF, DMSO, NMP) outperform protic or non-polar media. DMF provides optimal solvation for the benzimidazolyl anion intermediate while maintaining reagent solubility. However, at temperatures >80°C, DMF decomposition generates dimethylamine, leading to N,N-dimethylation byproducts (5-12%). Substituting DMF with N-methylpyrrolidone (NMP) suppresses this side reaction (<1%) at the cost of slightly longer reaction times (10-12 hours) [4] [6].

Table 2: Optimization Parameters for Key Alkylation Step

ParameterSuboptimal ConditionOptimal ConditionImpact on Yield/Purity
SolventDMF at 100°CNMP at 90°CPurity increase from 85% to 96% (reduced dimethylamine formation)
BaseK₂CO₃ (powder)Cs₂CO₃ (granular)Yield increase from 75% to 88% (reduced agglomeration)
Temperature RampDirect heating to 80°CGradual heating (2°C/min) to 75°CPurity increase from 82% to 94% (suppressed dialkylation)
Halide Source4-(Aminomethyl)benzyl chloride4-(Boc-aminomethyl)benzyl bromideConversion increase from 65% to 92% (enhanced leaving group ability)

Temperature ramping critically controls selectivity during alkylation. Direct heating to 80°C promotes dialkylation at both benzimidazole nitrogens (N1 and N3), forming bis-benzylated impurities (8-15%). Implementing a gradual temperature ramp (2°C/min from 25°C to 75°C) suppresses bis-adduct formation to <2% by favoring mono-alkylation kinetics [4] [6]. Additionally, base particle size influences reactivity; granular Cs₂CO₃ provides higher yields (88%) than powdered K₂CO₃ (75%) due to reduced surface agglomeration and better mixing efficiency in slurry reactions [4].

For the aromatic substitution introducing the 6-bromo substituent, Lewis acid catalysis enables regioselective bromination. Using FeCl₃ (10 mol%) or AlCl₃ (5 mol%) in chlorobenzene at 50°C directs electrophilic bromination (Br₂, 1.05 equiv.) exclusively to the C6 position of 2-(4-aminobenzyl)benzimidazole precursors, achieving >95:5 C6:C4 regioselectivity. Without Lewis acids, non-selective bromination yields 30-40% C4 isomers, which are difficult to separate due to similar polarity [5] [6]. Microwave-assisted bromination (150°C, 10 minutes) further enhances selectivity to >99% C6-product while reducing reaction times from hours to minutes [4] [6].

Properties

CAS Number

1909318-72-4

Product Name

4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride

IUPAC Name

4-[(6-bromo-1H-benzimidazol-2-yl)methyl]aniline;dihydrochloride

Molecular Formula

C14H14BrCl2N3

Molecular Weight

375.09

InChI

InChI=1S/C14H12BrN3.2ClH/c15-10-3-6-12-13(8-10)18-14(17-12)7-9-1-4-11(16)5-2-9;;/h1-6,8H,7,16H2,(H,17,18);2*1H

InChI Key

LDHPLYRDPRCRRZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=NC3=C(N2)C=C(C=C3)Br)N.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.